molecular formula C15H12N2O4 B11944727 Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate

Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate

Cat. No.: B11944727
M. Wt: 284.27 g/mol
InChI Key: KDXKZLJKVPEQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with cyano, hydroxy, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyanoacetamide with an appropriate aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the cyano group produces an amine .

Scientific Research Applications

Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its biological activities .

Properties

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

methyl 3-cyano-6-(4-methoxyphenyl)-2-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C15H12N2O4/c1-20-10-5-3-9(4-6-10)13-7-11(15(19)21-2)12(8-16)14(18)17-13/h3-7H,1-2H3,(H,17,18)

InChI Key

KDXKZLJKVPEQRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.